molecular formula C25H26N6O2 B2546516 1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-40-4

1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2546516
CAS No.: 887458-40-4
M. Wt: 442.523
InChI Key: DGZITZJTRMWCKZ-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed significant potential as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of therapeutic agents in these domains. The study provided a comprehensive structure-activity relationship (SAR) that could guide future drug development efforts (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties as well as pyrazolo[4,3-d]-pyrimidine derivatives revealed potential as antimicrobial and anticancer agents. These findings underscore the versatility of pyrazolopyrimidine scaffolds in developing new therapeutic agents, showcasing superior anticancer activity compared to reference drugs in some cases (Hafez et al., 2016).

Antitubercular Activity

The synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids and their evaluation against Mycobacterium tuberculosis demonstrate the compound's potential in antitubercular therapy. These compounds were identified to be potent against M. tuberculosis H37Rv strains, indicating their significant role in combating tuberculosis through innovative chemical scaffolds (Vavaiya et al., 2022).

Reactivity and Potential Ligands

The reactivity of pyrazolo[1,5-a]pyrimidines in synthesizing derivatives with potential as benzodiazepine receptor ligands highlights the compound's utility in neuropharmacology. This research avenue explores the synthesis of complex derivatives with potential applications in neurological disorders and conditions requiring modulation of benzodiazepine receptors (Bruni et al., 1994).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-7-6-10-22(19(18)2)31-24-21(15-27-31)25(33)30(17-26-24)16-23(32)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15,17H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZITZJTRMWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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